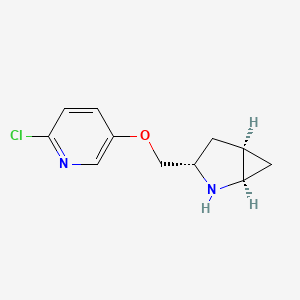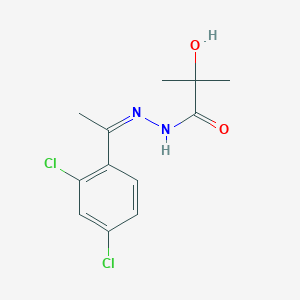
(R)-Lorazepam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Lorazepam is a chiral benzodiazepine derivative used primarily for its anxiolytic, sedative, and anticonvulsant properties. It is the enantiomer of lorazepam, which is widely used in clinical settings for the treatment of anxiety disorders, insomnia, and seizures. The ®-enantiomer is less commonly studied compared to the (S)-enantiomer, but it has unique pharmacological properties that make it an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lorazepam typically involves the resolution of racemic lorazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or auxiliaries to induce asymmetry in the molecule. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-Lorazepam usually involves large-scale resolution techniques or asymmetric synthesis. The resolution can be achieved through crystallization methods or by using chiral chromatography. Asymmetric synthesis on an industrial scale often employs chiral ligands and catalysts to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Lorazepam undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that ®-Lorazepam can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-Lorazepam, which can have different pharmacological properties.
Applications De Recherche Scientifique
®-Lorazepam has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral separation techniques and asymmetric synthesis.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Studied for its anxiolytic, sedative, and anticonvulsant effects, as well as its potential use in treating withdrawal symptoms.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.
Mécanisme D'action
®-Lorazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Lorazepam: The more commonly used enantiomer with similar pharmacological effects but different potency and side effect profile.
Diazepam: Another benzodiazepine with a longer half-life and different metabolic pathways.
Alprazolam: A benzodiazepine with a shorter duration of action and higher potency for treating acute anxiety.
Uniqueness
®-Lorazepam is unique due to its specific binding affinity and enantiomeric purity, which can result in different pharmacokinetics and pharmacodynamics compared to its (S)-enantiomer and other benzodiazepines. This makes it a valuable compound for studying the effects of chirality on drug action and metabolism.
Propriétés
Numéro CAS |
91402-80-1 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
(3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1 |
Clé InChI |
DIWRORZWFLOCLC-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)



